Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate
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Overview
Description
Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate is a chemical compound with the molecular formula C9H13N3O4S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate typically involves the reaction of ethyl oxalyl chloride with 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazolidine derivatives share similar structural features and biological activities.
Triazole Derivatives: These compounds also exhibit diverse biological activities and are used in similar applications.
Uniqueness: Ethyl {[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate is unique due to its specific ethoxymethyl substitution, which can influence its reactivity and biological activity compared to other thiadiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-3-15-5-6-11-12-9(17-6)10-7(13)8(14)16-4-2/h3-5H2,1-2H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBPWHMNYNLSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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